molecular formula C16H16FNOS B2565631 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034507-85-0

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2565631
CAS No.: 2034507-85-0
M. Wt: 289.37
InChI Key: VATKIINXJGPEPJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a thiophene ring, and a cyclopentyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through cyclization reactions involving appropriate precursors.

    Thiophene Ring Introduction: The thiophene ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Amidation: The final step involves the formation of the benzamide core through amidation reactions, typically using amine and acid chloride precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiophene derivatives.

Scientific Research Applications

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)methylbenzamide
  • 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)ethylbenzamide

Uniqueness

2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-fluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKIINXJGPEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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